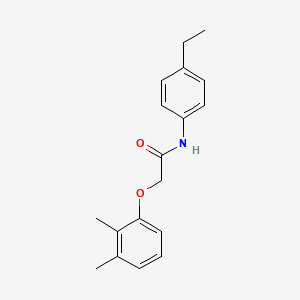

2-(2,3-dimethylphenoxy)-N-(4-ethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related acetamide compounds involves various chemical reactions, including stirring of specific precursors in dry conditions, followed by recrystallization and elucidation using spectroscopic techniques. For example, Sharma et al. (2018) demonstrated the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide through a process involving ethyl 2-(2-isopropylphenoxy) acetic acid, 2-diaminobenzene, in dry dichloromethane, and subsequent steps (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using X-ray crystallography, NMR spectroscopy, and other spectroscopic methods. For instance, the crystal structure of certain acetamide derivatives has been solved, revealing intermolecular and intramolecular hydrogen bonds that play a crucial role in their stability and reactivity (Nikonov et al., 2016).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, including transsilylation, which leads to the formation of new compounds with distinct structures and properties. The reactions often involve the use of specific reagents and conditions to achieve the desired outcomes (Nikonov et al., 2016).

Wissenschaftliche Forschungsanwendungen

Anticancer and Anticonvulsant Properties

- Compounds related to 2-(2,3-dimethylphenoxy)-N-(4-ethylphenyl)acetamide have been synthesized and assessed for their biological activities. For instance, a study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with a similar structure, has demonstrated potential anticancer activity through in silico modeling targeting the VEGFr receptor. This suggests that derivatives of this compound could be promising candidates for anticancer drug development (G. Sharma et al., 2018).

- Another study on the anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs highlights the potential of these compounds in epilepsy treatment. The research found that racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide exhibited significant efficacy in mouse models, indicating the therapeutic potential of similar compounds (E. Pękala et al., 2011).

Analgesic and Anti-Inflammatory Activities

- The synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide and its subsequent studies indicate its potential for analgesic and anti-inflammatory applications. Improvements in the synthesis process for this compound have also been explored, suggesting a pathway for the development of new therapeutic agents (Gong Fenga, 2007).

Pesticide Development

- Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized for potential use as pesticides. These compounds, including several derivatives of 2-(4-chlorophenoxy)-N-(hydroxyethyl) acetamide, have shown promise in this application, highlighting the versatility of the chemical structure in developing new agrochemicals (E. Olszewska et al., 2009).

Antifungal Agents

- Research on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives has identified them as potent antifungal agents against a broad spectrum of fungal pathogens, including Candida and Aspergillus species. This suggests that structurally similar compounds might also hold significant antifungal properties, offering a potential route for the development of new antifungal therapies (D. Bardiot et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2,3-dimethylphenoxy)-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-4-15-8-10-16(11-9-15)19-18(20)12-21-17-7-5-6-13(2)14(17)3/h5-11H,4,12H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGRRQMKKIYRDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-acetyl-2-(2,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5515707.png)

![ethyl 5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5515730.png)

![2-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5515732.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5515733.png)

![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5515751.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5515759.png)

![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5515765.png)

![N-(2,6-dimethylphenyl)-1-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}cyclohexanecarboxamide](/img/structure/B5515779.png)

![2-[(2-chlorobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5515783.png)

![2-[(2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5515790.png)

![4-tert-butyl-N'-[3-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5515798.png)

![5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-pyridin-3-ylpyrimidine](/img/structure/B5515805.png)